![molecular formula C13H18S B14251405 [(3,4-Dimethylpent-3-EN-1-YL)sulfanyl]benzene CAS No. 260548-20-7](/img/structure/B14251405.png)
[(3,4-Dimethylpent-3-EN-1-YL)sulfanyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3,4-Dimethylpent-3-EN-1-YL)sulfanyl]benzene is an organic compound characterized by the presence of a benzene ring substituted with a sulfanyl group attached to a 3,4-dimethylpent-3-en-1-yl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3,4-Dimethylpent-3-EN-1-YL)sulfanyl]benzene typically involves the reaction of a suitable benzene derivative with a sulfanyl group and a 3,4-dimethylpent-3-en-1-yl chain. One common method involves the use of 1-(bromomethyl)-3-(4,4-dimethylpent-1-yn-1-yl)benzene as a starting material . This compound can be synthesized through a series of steps including bromination and subsequent reaction with a sulfanyl group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process would be optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
[(3,4-Dimethylpent-3-EN-1-YL)sulfanyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
[(3,4-Dimethylpent-3-EN-1-YL)sulfanyl]benzene has several applications in scientific research:
Biology: The compound’s derivatives may have potential biological activities, making it a subject of study in medicinal chemistry.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [(3,4-Dimethylpent-3-EN-1-YL)sulfanyl]benzene involves its interaction with molecular targets and pathways within biological systems. The sulfanyl group can participate in redox reactions, influencing cellular processes. Additionally, the benzene ring and its substituents can interact with various enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
[(3,4-Dimethylpent-3-EN-1-YL)sulfanyl]benzene is unique due to the presence of both a sulfanyl group and a 3,4-dimethylpent-3-en-1-yl chain attached to a benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
260548-20-7 |
|---|---|
Molecular Formula |
C13H18S |
Molecular Weight |
206.35 g/mol |
IUPAC Name |
3,4-dimethylpent-3-enylsulfanylbenzene |
InChI |
InChI=1S/C13H18S/c1-11(2)12(3)9-10-14-13-7-5-4-6-8-13/h4-8H,9-10H2,1-3H3 |
InChI Key |
XMHFAQDEQORVNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C)CCSC1=CC=CC=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


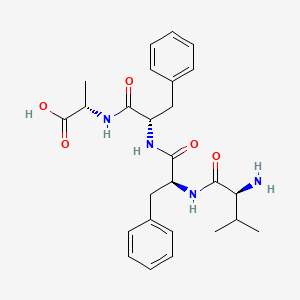

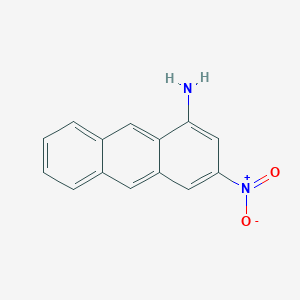
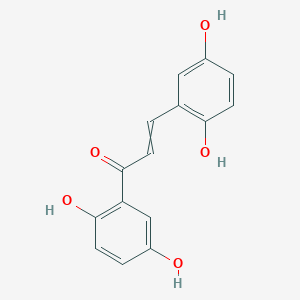

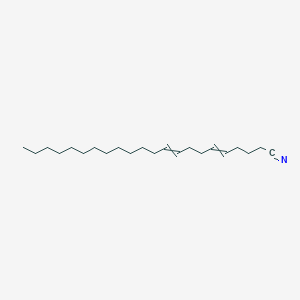
![1,1',1'',1'''-{Methanetetrayltetrakis[(4,1-phenylene)ethene-2,1-diyl]}tetrabenzene](/img/structure/B14251364.png)
![4-Amino-6-[(2-hydroxypropan-2-yl)amino]-1,3,5-triazin-2(5H)-one](/img/structure/B14251367.png)

![Bis[(4-bromophenyl)methyl] methylphosphonate](/img/structure/B14251385.png)
![Ethyl 3-[(4-nitrobenzene-1-sulfonyl)amino]-3-oxopropanoate](/img/structure/B14251394.png)
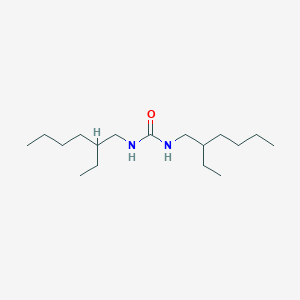
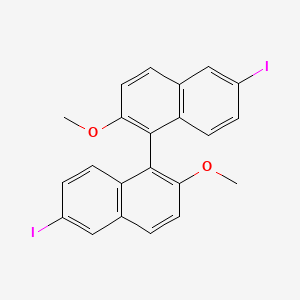
![Benzamide, 2-[([1,1'-biphenyl]-4-ylmethyl)sulfonyl]-N-hydroxy-](/img/structure/B14251419.png)
